Scientific Field: Organic Chemistry
Summary of the Application: Ethyl 3-bromo-2-(bromomethyl)propionate is used as a reagent in organic synthesis.
Results or Outcomes: The outcome of the reaction would be the formation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid. The yield, purity, and other quantitative data would depend on the specific conditions of the reaction.
Ethyl 3-bromo-2-(bromomethyl)propionate is an organic compound with the molecular formula C₆H₁₀Br₂O₂ and a molecular weight of 273.95 g/mol. It features a propionate group, which is a carboxylic acid derivative, and two bromine atoms attached to the carbon chain. The compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of bromine atoms, which can participate in various
For example, one reaction involves ethyl bromopropionate reacting with alkali metal methylene bromide to produce ethyl 3-bromo-2-methylpropionate .
Ethyl 3-bromo-2-(bromomethyl)propionate can be synthesized through several methods:
Ethyl 3-bromo-2-(bromomethyl)propionate serves as an important intermediate in organic synthesis. Its applications include:
Interaction studies involving ethyl 3-bromo-2-(bromomethyl)propionate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. The compound's ability to undergo nucleophilic substitution makes it a valuable reagent for synthesizing more complex molecules. Additionally, studies on its toxicity and environmental impact are essential for understanding its safety profile .
Ethyl 3-bromo-2-(bromomethyl)propionate shares structural similarities with several other halogenated compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-bromopropionate | C₅H₉BrO₂ | Contains one bromine atom; less reactive |
| Methyl 3-bromo-2-(bromomethyl)propionate | C₆H₉Br₂O₂ | Similar structure; methyl instead of ethyl |
| Propyl 3-bromo-2-(bromomethyl)propionate | C₇H₁₃Br₂O₂ | Contains propyl group; different reactivity |
Ethyl 3-bromo-2-(bromomethyl)propionate's unique feature lies in its dual bromination at the second and third positions, enhancing its reactivity compared to related compounds that contain fewer halogen substituents .
Irritant